PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE
Description
PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is a sulfur-containing heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a dimethylamino-phenyl group and a thioacetate ester moiety. Its molecular formula is C₁₅H₁₈N₃O₃S₂, with a molar mass of 352.45 g/mol. The propyl ester chain increases lipophilicity compared to shorter alkyl esters, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound is of interest in medicinal chemistry for its structural resemblance to bioactive molecules with reported antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
propyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-9-20-13(19)10-22-15-17-16-14(21-15)11-5-7-12(8-6-11)18(2)3/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBKFDXKTFGWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the phenyl ring: This can be done through electrophilic aromatic substitution reactions.
Formation of the sulfanyl acetate moiety: This involves the reaction of thiols with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the dimethylamino group, potentially leading to the formation of amines or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as fluorescent probes or bioactive molecules. The presence of the dimethylamino group and the oxadiazole ring suggests potential interactions with biological targets.
Medicine
In medicine, the compound or its derivatives might be investigated for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE exerts its effects would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, leading to changes in fluorescence. In pharmacological applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The closest structural analog identified is ETHYL 2-((5-[2-(METHYLSULFANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL)SULFANYL)ACETATE (CAS: 338968-09-5), which shares the 1,3,4-oxadiazole core and thioacetate ester group but differs in two critical aspects:
Substituent on the phenyl ring: The target compound has a para-dimethylamino group (-N(CH₃)₂), a strong electron donor.
Ester chain length :
- The target compound uses a propyl ester (C₃H₇), increasing lipophilicity.
- The analog employs an ethyl ester (C₂H₅), reducing lipophilicity but possibly enhancing metabolic stability.
Physical and Chemical Properties
| Property | PROPYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-...ACETATE | ETHYL 2-((5-[2-(METHYLSULFANYL)PHENYL]-...ACETATE |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₃O₃S₂ | C₁₃H₁₄N₂O₃S₂ |
| Molar Mass (g/mol) | 352.45 | 310.39 |
| Key Substituent | 4-(Dimethylamino)phenyl | 2-(Methylsulfanyl)phenyl |
| Calculated LogP (Lipophilicity) | ~2.8* | ~2.1* |
| Solubility (Predicted) | Moderate in DMSO; low in water | Higher in polar aprotic solvents |
*Estimated using fragment-based methods (e.g., XLogP3).
Research Findings (Inferred)
- Antimicrobial Activity : 1,3,4-Oxadiazoles with electron-rich aryl groups exhibit moderate activity against Gram-positive bacteria, with potency influenced by substituent polarity .
- Enzyme Inhibition : Thioether-linked oxadiazoles are reported to inhibit tyrosinase or acetylcholinesterase, depending on substituent positioning.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
